molecular formula C30H34N6O4 B13428410 Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban

Cat. No.: B13428410
M. Wt: 542.6 g/mol
InChI Key: GBDYLAHFZMVZIY-UHFFFAOYSA-N
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Description

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban (commonly referred to as Apixaban) is a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa (FXa), a key enzyme in the coagulation cascade. Its chemical name is 1-(4-methoxy-phenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Figure 1) . Apixaban is marketed under the trade name Eliquis and is primarily used for stroke prevention in non-valvular atrial fibrillation (NVAF), venous thromboembolism (VTE) treatment/prophylaxis, and postoperative thromboprophylaxis . Its pharmacological advantages include predictable pharmacokinetics, minimal food/drug interactions, and a favorable safety profile compared to traditional anticoagulants like warfarin .

Properties

Molecular Formula

C30H34N6O4

Molecular Weight

542.6 g/mol

IUPAC Name

5-morpholin-4-yl-1-[4-[[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]diazenyl]phenyl]-2,3-dihydropyridin-6-one

InChI

InChI=1S/C30H34N6O4/c37-29-27(33-15-19-39-20-16-33)3-1-13-35(29)25-9-5-23(6-10-25)31-32-24-7-11-26(12-8-24)36-14-2-4-28(30(36)38)34-17-21-40-22-18-34/h3-12H,1-2,13-22H2

InChI Key

GBDYLAHFZMVZIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N5CCC=C(C5=O)N6CCOCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban involves multiple steps, starting with the preparation of the dihydropyridine core. This core is typically synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions . The morpholino groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Apixaban, known by the brand name Eliquis, is an anticoagulant and a factor Xa inhibitor . It is used to prevent the formation of harmful blood clots by decreasing the blood's ability to clot .

Indications and Uses

Apixaban is prescribed to treat or prevent deep vein thrombosis (DVT), a condition characterized by the formation of blood clots in the blood vessels of the legs . These clots can travel to the lungs, causing pulmonary embolism . Apixaban is administered for several days following hip or knee replacement surgery, a period when blood clots are most likely to form . Apixaban also helps to prevent stroke and blood clots in patients with certain heart rhythm problems, such as nonvalvular atrial fibrillation .

Pharmacokinetics

In single-dose studies, apixaban exposure increases proportionally with the administered dose . Following oral administration, the maximum concentration (tmaxt_{\text{max}}) is reached within 1.5 to 3.3 hours . The mean terminal half-life varies between 3.6 and 6.8 hours for solution doses ≤2.5 mg and between 11.1 and 26.8 hours for tablet doses ≥5 mg . Apixaban has an oral bioavailability of approximately 50% .

Food Effect

The presence of food does not significantly affect apixaban pharmacokinetics . Apixaban's half-life is approximately 11.5 hours, and its effects on INR (International Normalized Ratio), PT (Prothrombin Time), and aPTT (activated Partial Thromboplastin Time) are similar in both fed and fasted states .

Clinical Studies and Efficacy

Apixaban has demonstrated effectiveness in various clinical scenarios:

  • Stroke and Systemic Embolism Prevention: Apixaban was more effective than warfarin in preventing stroke or systemic embolism and reducing mortality, irrespective of renal function .
  • Thromboembolic Events Prevention: Apixaban was superior to enoxaparin in preventing thromboembolic events in patients who had undergone total knee or hip replacement surgery .
  • Venous Thromboembolism: Apixaban has shown promise in treating patients with acute symptomatic deep vein thrombosis .

Apixaban in Pediatric Cardiology

Apixaban has been used in children with heart disease, utilizing weight- and level-based dosing . A retrospective study analyzed 219 children with a median age of 6.8 years who received apixaban . The study found that apixaban use in children is feasible with a low rate of adverse events . Apixaban dosage can be adjusted based on peak apixaban levels .

Patients with Renal Impairment

Apixaban is a suitable alternative to warfarin for anticoagulation in patients with severe renal impairment . In patients with atrial fibrillation (AF) and renal impairment, apixaban reduced the rate of stroke, death, and major bleeding compared to warfarin . Patients with impaired renal function experienced the greatest reduction in major bleeding with apixaban treatment .

Patients on Hemodialysis

Apixaban pharmacokinetics were studied in hemodialysis patients, revealing that a dose of 2.5 mg twice daily resulted in drug exposure comparable to the standard dose (5 mg twice daily) in patients with normal renal function . However, a 5 mg twice-daily dose led to supratherapeutic levels and should be avoided in hemodialysis patients .

Safety and Adverse Events

Commonly reported adverse effects of Apixaban include:

  • Major bleeding
  • Clinically relevant non-major bleeding
  • Minor bleeding events
  • Leukopenia
  • Transaminitis
  • Rashes

Comparison with Similar Compounds

Table 1: Key Pharmacokinetic Differences

Parameter Apixaban Warfarin
Half-life 8–15 hours 20–60 hours
Renal Excretion 27% 92% (as metabolites)
Drug Interactions Minimal Extensive
Monitoring Requirement None INR monitoring

Comparison with Other DOACs

Rivaroxaban

  • Efficacy : Indirect comparisons show similar efficacy in stroke prevention (HR: 0.88 [CI: 0.74–1.11]) but higher bleeding risk with rivaroxaban (3.6% vs. 2.7% major bleeding) .
  • Renal Function : Rivaroxaban’s systemic exposure increases by 56% post-dialysis vs. 36% for Apixaban, necessitating dose adjustments in severe renal impairment .
  • Dosing : Once-daily rivaroxaban may improve compliance, but Apixaban’s twice-daily regimen offers more stable anticoagulation .

Dabigatran

  • Mechanism: Dabigatran (a direct thrombin inhibitor) showed non-inferiority to warfarin in stroke prevention (1.53% vs. 1.69% annual risk) but higher gastrointestinal bleeding risk (1.51% vs. 1.02%) .
  • Safety : Apixaban has lower intracranial hemorrhage risk (0.33% vs. 0.74%) compared to dabigatran .

Edoxaban and Betrixaban

  • Efficacy : Edoxaban and Apixaban have comparable VTE recurrence rates, but betrixaban requires higher dosing (160 mg vs. 5 mg Apixaban) due to lower bioavailability .
  • Pharmacokinetics : Apixaban’s molecular weight (459.5 g/mol) and structure confer better tissue penetration than edoxaban (548.06 g/mol) .

Table 2: Structural and Pharmacological Comparison of DOACs

Drug Molecular Formula Molecular Weight (g/mol) FXa Inhibition (IC₅₀)
Apixaban C₂₅H₂₅N₅O₄ 459.5 0.08 nM
Rivaroxaban C₁₉H₁₈ClN₃O₅S 435.88 0.7 nM
Edoxaban C₂₄H₃₀ClN₇O₄S 548.06 0.56 nM
Betrixaban C₂₃H₂₂ClN₅O₃ 451.91 0.12 nM

Special Populations

Obesity

Apixaban’s efficacy in obese patients (BMI ≥30 kg/m²) was unaffected, unlike rivaroxaban, which showed variable plasma concentrations .

Chronic Kidney Disease (CKD)

Apixaban is preferred in CKD due to lower renal excretion (27% vs. 33–66% for other DOACs).

Biological Activity

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban, also known as Apixaban Oxide, is an impurity related to the anticoagulant drug Apixaban. This compound has garnered interest due to its potential biological activities and implications in pharmacology. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of two morpholino groups attached to a diazene core, which contributes to its biological properties. The compound's molecular formula is C18H24N6OC_{18}H_{24}N_6O, and it has a molecular weight of approximately 348.43 g/mol.

Biological Activity Overview

Anticoagulant Properties : As a derivative of Apixaban, Bis(3-morpholino-5,6-dihydropyridine)diazene exhibits anticoagulant activity. Apixaban itself is a direct factor Xa inhibitor, which plays a crucial role in the coagulation cascade. Research indicates that modifications to the Apixaban structure can influence its potency and selectivity against factor Xa.

In Vitro Studies : In vitro studies have demonstrated that this compound can inhibit thrombin generation and platelet aggregation effectively. For instance, a study highlighted that modifications in the morpholino moiety significantly enhance the compound's inhibitory effects on factor Xa compared to its parent compound .

In Vivo Studies : Animal models have shown that Bis(3-morpholino-5,6-dihydropyridine)diazene has a favorable pharmacokinetic profile, with effective absorption and distribution leading to significant anticoagulant effects. In particular, studies involving rat models indicated a reduction in thrombus formation when administered at therapeutic doses .

Structure-Activity Relationship (SAR)

The biological activity of Bis(3-morpholino-5,6-dihydropyridine)diazene is influenced by various structural features:

Structural Feature Impact on Activity
Morpholino SubstituentsIncreased solubility and bioavailability
Diazene CoreEssential for maintaining anticoagulant properties
Alkyl Chain LengthModulates potency against factor Xa

Research has shown that optimizing these features can lead to compounds with improved efficacy and reduced side effects .

Case Studies

  • Case Study 1 : A clinical trial involving patients with atrial fibrillation demonstrated that the use of Apixaban (and by extension its impurities) resulted in lower rates of stroke compared to traditional anticoagulants. The study emphasized the importance of understanding impurities like Bis(3-morpholino-5,6-dihydropyridine)diazene in evaluating overall drug safety and efficacy .
  • Case Study 2 : Another study assessed the safety profile of Apixaban and its related compounds in patients undergoing orthopedic surgery. The findings suggested that while the primary drug was effective in preventing venous thromboembolism, impurities such as Bis(3-morpholino-5,6-dihydropyridine)diazene required further investigation to ascertain their individual contributions to overall pharmacological effects .

Q & A

Q. What are the key intermediates in the synthesis of Apixaban, and how are they characterized?

The synthesis of Apixaban involves intermediates such as 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Formula II) and 3-morpholino-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one (Formula III). These intermediates are synthesized via reduction of nitro groups (e.g., using sodium sulfide) and subsequent coupling reactions (e.g., with 5-chlorovaleryl chloride) . Characterization employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structural integrity . Regulatory-compliant data packages include retention time matching against pharmacopeial standards (USP/EP) .

Q. Which analytical methods are recommended for purity assessment of Apixaban and its impurities?

Purity profiling requires LC-MS for impurity identification (e.g., Apixaban Impurity 36) and HPLC with UV detection for quantification . Method validation (AMV) should follow ICH guidelines, including specificity, linearity, and accuracy testing. For trace impurities (<0.1%), tandem mass spectrometry (MS/MS) with stable isotope-labeled internal standards improves sensitivity .

Q. How does the Ullmann reaction contribute to Apixaban synthesis?

The Ullmann coupling reaction is critical for forming the pyrazole core. For example, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Formula III) reacts with piperidin-2-one under catalysis by CuI and a phosphoric acid base. Ligands like 1,2-diamines enhance reaction efficiency . Optimization of temperature (130°C) and solvent (aprotic) minimizes side products .

Q. What are the stability conditions for Apixaban intermediates during storage?

Intermediates such as 3-morpholino-5,6-dihydropyridin-2(1H)-one require ambient, light-protected storage to prevent degradation. Stability studies under accelerated conditions (40°C/75% RH) over 6 months validate shelf life, with HPLC monitoring for oxidation or hydrolysis byproducts .

Q. How is the final amidated product (Apixaban) isolated and purified?

After amidating ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate with ammonia, crystallization in solvents like ethanol or acetonitrile achieves >99.5% purity. Optional recrystallization with trifluoroacetic acid removes residual metal catalysts .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in the coupling of morpholino-dihydropyridine intermediates?

Systematic Design of Experiments (DoE) evaluates variables such as base strength (K₂CO₃ vs. Li₂CO₃), solvent polarity (DMF vs. ethylene glycol), and catalyst loading (CuI at 5–10 mol%). Real-time reaction monitoring via in-situ FTIR or Raman spectroscopy identifies kinetic bottlenecks, enabling adjustments to reaction time (e.g., reducing from 24 to 18 hours) .

Q. What strategies resolve contradictions in spectral data for dihydropyridine intermediates?

Discrepancies in NMR signals (e.g., overlapping diastereotopic protons) are addressed using 2D NMR techniques (COSY, NOESY) . For ambiguous mass fragments, high-resolution MS (HRMS) with collision-induced dissociation (CID) clarifies fragmentation pathways . Cross-validation against synthetic reference standards (e.g., USP-grade impurities) ensures accuracy .

Q. How can computational modeling guide the design of novel Apixaban derivatives?

Density Functional Theory (DFT) predicts electronic effects of substituents on the pyrazole ring, while molecular docking assesses binding affinity to Factor Xa. For example, replacing morpholino with piperazine groups alters steric hindrance and hydrogen-bonding interactions .

Q. What methodologies validate the traceability of impurities to synthetic pathways?

Forced degradation studies (acid/base hydrolysis, thermal stress) correlate impurity profiles with specific reaction steps. For instance, Apixaban Impurity 36 (3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one) arises from incomplete nitro reduction . Isotopic labeling (¹³C/¹⁵N) tracks impurity origins during LC-MS analysis .

Q. How are chiral intermediates controlled during large-scale synthesis?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers of intermediates like ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate . Kinetic resolution via enzymatic catalysis (e.g., lipases) or asymmetric hydrogenation ensures enantiomeric excess (ee) >98% .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference synthetic yields with spectroscopic data. For example, low yields coupled with high HPLC purity suggest unreacted starting materials, necessitating gradient elution optimization.
  • Experimental Design : Use Quality-by-Design (QbD) principles for critical process parameters (CPPs) like temperature and catalyst loading. Risk assessment tools (e.g., Ishikawa diagrams) prioritize variables.

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